Butyl(2-phenylethyl)amine
Overview
Description
Butyl(2-phenylethyl)amine is an organic compound that belongs to the class of amines It consists of a butyl group attached to a 2-phenylethylamine structure
Mechanism of Action
Target of Action
Butyl(2-phenylethyl)amine is a derivative of phenethylamine, a compound that has a wide presence in nature and plays a significant role in various biochemical processes . The primary targets of phenethylamine derivatives are often neurotransmitter receptors, such as dopamine, norepinephrine, and epinephrine receptors . These receptors play a critical role in voluntary movement, stress, and mood regulation .
Mode of Action
This change can activate or inhibit the receptor’s function, leading to a cascade of downstream effects .
Biochemical Pathways
Phenethylamine, and by extension, this compound, is involved in several biochemical pathways. It is synthesized from the amino acid phenylalanine through the action of the enzyme aromatic L-amino acid decarboxylase . Once synthesized, it can act as a neurotransmitter in the central nervous system .
Pharmacokinetics
Phenethylamine, the parent compound, is known to be rapidly metabolized and has a short half-life .
Result of Action
The result of this compound’s action would depend on the specific receptors it targets and the downstream effects of these interactions. Given its structural similarity to phenethylamine, it may have psychoactive effects, influencing mood and cognition .
Action Environment
The action of this compound, like other biogenic amines, can be influenced by various environmental factors. These include the presence of other competing substances, the pH of the environment, and the presence of enzymes that can metabolize the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(2-phenylethyl)amine can be synthesized through several methods. One common approach involves the alkylation of 2-phenylethylamine with butyl halides under basic conditions. The reaction typically proceeds as follows:
Nucleophilic Substitution: 2-phenylethylamine reacts with butyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetone.
Reductive Amination: Another method involves the reductive amination of butyl ketone with 2-phenylethylamine using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
Butyl(2-phenylethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Amphetamine: Shares the phenylethylamine backbone but has additional functional groups that enhance its stimulant properties.
Methamphetamine: Similar to amphetamine but with a methyl group, leading to increased potency.
Uniqueness
Butyl(2-phenylethyl)amine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets compared to other phenylethylamine derivatives.
Properties
IUPAC Name |
N-(2-phenylethyl)butan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMJWWMDMSQIGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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